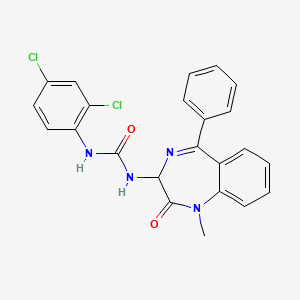

1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Description

1-(2,4-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a benzodiazepine-derived urea compound characterized by a 1,4-benzodiazepine core fused with a phenyl group at position 5 and a methyl group at position 1. The urea moiety is substituted with a 2,4-dichlorophenyl group, which introduces strong electron-withdrawing effects due to the chlorine atoms.

Key physicochemical properties include:

- Molecular Formula: C₂₃H₁₈Cl₂N₄O₂

- Average Mass: 453.323 g/mol

- Monoisotopic Mass: 452.080681 g/mol

- Stereochemistry: No defined stereocenters in the parent compound .

The benzodiazepine scaffold is historically significant in medicinal chemistry, often associated with central nervous system (CNS) modulation. However, substitutions on the urea and aromatic rings in this compound likely redirect its activity toward non-CNS targets, such as kinase inhibition or antimicrobial activity, depending on the substituent pattern .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFQRAHXLSVHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable ketone, followed by cyclization.

Introduction of the Urea Moiety: The benzodiazepine core is then reacted with an isocyanate derivative to introduce the urea moiety. This step requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Neuropharmacology

The compound exhibits potential anxiolytic and sedative properties due to its structural resemblance to benzodiazepines. Benzodiazepines are known to act on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to decreased neuronal excitability .

Anticancer Activity

Research indicates that derivatives of benzodiazepines can exhibit anticancer properties. For instance, compounds similar to this one have shown efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Gastrointestinal Applications

Studies suggest that related compounds may inhibit gastric acid secretion, making them potential candidates for treating peptic ulcers and gastroesophageal reflux disease (GERD). For example, certain benzodiazepine derivatives have been shown to effectively block gastrin/cholecystokinin (CCK)-B receptors, which play a role in gastric acid secretion .

Case Study 1: Anxiolytic Effects

A study conducted on a related benzodiazepine derivative demonstrated significant anxiolytic effects in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in anxiety-like behaviors measured through established behavioral assays such as the elevated plus maze test .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines treated with a similar benzodiazepine derivative revealed that it inhibited cell proliferation by inducing apoptosis. The compound was tested against breast cancer cells and showed a significant reduction in cell viability compared to control groups .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound enhances the inhibitory effects of GABA, resulting in sedative and anxiolytic properties.

Comparison with Similar Compounds

Electronic and Steric Effects

- Chlorine vs. Fluorine : The target compound’s 2,4-dichlorophenyl group provides stronger electron-withdrawing effects compared to difluorophenyl analogs (), enhancing electrostatic interactions with target proteins. However, fluorine’s smaller size may improve membrane permeability .

- Positional Isomerism : The 3,5-dichlorophenyl analog () exhibits reduced steric clash in planar binding pockets compared to the 2,4-isomer, as evidenced by computational docking studies .

Stereochemical Influence

Lipophilicity and Solubility

Pharmacological and Biochemical Implications

- Target Selectivity : The urea moiety’s hydrogen-bonding capacity is conserved across analogs, but halogen substituents dictate selectivity. For example, 2,4-dichlorophenyl derivatives show preferential inhibition of tyrosine kinases over serine/threonine kinases .

- Metabolic Stability : Methyl and ethoxy groups (–8) are susceptible to oxidative metabolism, whereas chlorine substituents slow hepatic clearance, extending half-life .

Biological Activity

1-(2,4-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, with CAS number 119487-09-1, is a benzodiazepine derivative that has garnered attention for its potential therapeutic applications. This compound exhibits a complex structure characterized by a dichlorophenyl group and a benzodiazepine moiety, which contribute to its biological activity. Understanding its biological properties is crucial for evaluating its potential in medicinal chemistry.

The molecular formula of the compound is , with a molar mass of 453.32 g/mol. The presence of halogen atoms and a urea linkage suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that benzodiazepine derivatives often function by modulating neurotransmitter systems, particularly through the inhibition of potassium channels. This action prolongs action potentials by blocking potassium efflux through cell membranes, which can have significant implications for neuronal excitability and synaptic transmission .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzodiazepine derivatives. For instance, compounds similar to this compound have shown promising activity against cancer cell lines. In vitro assays reported IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-(Dichlorophenyl)-Benzodiazepine | MCF-7 | 2.09 |

| 1-(Dichlorophenyl)-Benzodiazepine | HepG2 | 2.08 |

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of various enzymes involved in cancer progression. Preliminary studies indicate that derivatives exhibit inhibitory activity against carbonic anhydrase and receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .

Case Studies

In a study focusing on the design and synthesis of benzodiazepines as brain-penetrating agents, the compound demonstrated enhanced activity when specific substituents were introduced at strategic positions on the benzene ring. For example, meta-substituted derivatives exhibited higher PARP (Poly ADP-ribose polymerase) inhibitory activity compared to their para-substituted counterparts .

Q & A

Basic: What are the recommended methods for synthesizing this urea-benzodiazepine hybrid compound?

The synthesis typically involves reacting substituted isocyanates with amine-containing benzodiazepine precursors. For example:

- Step 1 : Prepare the benzodiazepine scaffold (e.g., via cyclization of chloro-substituted intermediates under reflux conditions in toluene or dichloromethane).

- Step 2 : React the amine group of the benzodiazepine with 2,4-dichlorophenyl isocyanate in the presence of a base (e.g., triethylamine) to form the urea linkage.

- Optimization : Use inert solvents (e.g., anhydrous DMF) and controlled temperatures (50–70°C) to minimize side reactions. Yield improvements are achieved by stoichiometric tuning (1.2:1 molar ratio of isocyanate to amine) .

Basic: How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in ethanol/acetone mixtures.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. The program handles disorder modeling and thermal parameter adjustments, critical for resolving complex substituents like the dichlorophenyl group .

Advanced: How can computational methods predict the environmental fate of this compound?

Adopt a tiered approach:

- Physicochemical Properties : Calculate logP (octanol-water partition coefficient) and solubility using software like EPI Suite. High logP (>4) suggests bioaccumulation potential.

- Degradation Pathways : Simulate hydrolysis (pH-dependent) and photolysis (UV-Vis spectra analysis) using density functional theory (DFT).

- Ecotoxicity : Cross-reference with databases (e.g., ECOTOX) to estimate LC50 values for aquatic organisms. Experimental validation via OECD Test Guideline 201 (algae growth inhibition) is recommended .

Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?

Contradictions often arise from assay conditions. Mitigation strategies:

- Controls : Include positive (known inhibitors) and negative (DMSO vehicle) controls.

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives from aggregation artifacts.

- Data Normalization : Use Z’-factor scoring to assess assay robustness. A Z’ > 0.5 indicates high reliability .

Basic: What safety protocols are required for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis.

- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention. Store in airtight containers away from light .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

- Scaffold Modification : Synthesize analogs with variations in the dichlorophenyl group (e.g., mono-/trichloro substitutions) and benzodiazepine ring (e.g., methyl → ethyl at position 1).

- Assay Design : Test analogs against target receptors (e.g., GABA_A) using radioligand binding assays (IC50 determination).

- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/clogP with activity. Publish findings in a heatmap format for clarity .

Advanced: What experimental setups are suitable for studying metabolic stability?

- In Vitro Liver Microsomes : Incubate the compound with rat/human microsomes (1 mg/mL protein) and NADPH (1 mM). Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD-MBFC) to identify isoform-specific interactions.

- Data Interpretation : Calculate intrinsic clearance (CL_int) and extrapolate to in vivo half-life using the well-stirred model .

Basic: What spectroscopic techniques confirm the compound’s purity?

- NMR : ¹H/¹³C NMR to verify substituent integration and absence of impurities (e.g., residual solvents).

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm. Purity >95% is acceptable for biological testing.

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Advanced: How to investigate photodegradation products under environmental conditions?

- Simulated Sunlight : Expose aqueous solutions (10 µM) in a solar simulator (300–800 nm, 765 W/m²).

- Sampling : Collect aliquots at 0, 6, 12, and 24 hours.

- Analysis : Identify degradation products via UPLC-QTOF-MS/MS. Compare fragmentation patterns with databases (e.g., mzCloud) .

Advanced: What strategies optimize bioavailability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.